molecular formula C20H31NO2 B1670948 Drofenine CAS No. 1679-76-1

Drofenine

Cat. No.: B1670948
CAS No.: 1679-76-1
M. Wt: 317.5 g/mol
InChI Key: AGJBLWCLQCKRJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Drofenine can be synthesized through the esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by reacting this compound with hydrochloric acid to form the hydrochloride salt. This process ensures better stability and solubility of the compound for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Drofenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drofenine has several scientific research applications:

    Chemistry: Used as a probe to study esterification and substitution reactions.

    Biology: Investigated for its effects on smooth muscle relaxation and protein TRPV3 modulation.

    Medicine: Used in the treatment of dysmenorrhea and gastrointestinal pain.

    Industry: Utilized in the production of antispasmodic medications.

Mechanism of Action

Drofenine exerts its effects by acting as an antimuscarinic agent. It inhibits muscarinic receptors, leading to the relaxation of smooth muscles. Additionally, this compound increases the levels of the protein TRPV3, which plays a role in calcium ion flux and cellular signaling pathways .

Properties

CAS No.

1679-76-1

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate

InChI

InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3

InChI Key

AGJBLWCLQCKRJP-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2

Appearance

Solid powder

Key on ui other cas no.

1679-76-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

548-66-3 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cycloadiphenine
cycloadiphenine hydrochloride
drofenine
hexahydroadiphenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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